3-Fluoro-2-iodo-4-methylphenol
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Overview
Description
3-Fluoro-2-iodo-4-methylphenol is an organic compound with the molecular formula C7H6FIO It is a phenolic compound characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-4-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-4-methylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
3-Fluoro-2-iodo-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-4-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and binding affinity to specific targets, influencing its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar but lacks the fluorine atom.
3-Fluoro-2-iodo-6-methylphenol: Similar but with a different position of the methyl group.
Uniqueness
3-Fluoro-2-iodo-4-methylphenol is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H6FIO |
---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
3-fluoro-2-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |
InChI Key |
UVCSSJPYOROIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)I)F |
Origin of Product |
United States |
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